molecular formula C13H18O2 B10832163 4-Cyclohexyl-5-methylbenzene-1,3-diol

4-Cyclohexyl-5-methylbenzene-1,3-diol

Cat. No.: B10832163
M. Wt: 206.28 g/mol
InChI Key: NZLWYNBRWDATJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resorcinol compound 25 is a derivative of resorcinol, which is a phenolic compound with the chemical formula C6H4(OH)2. Resorcinol is one of three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). It is a colorless solid that is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resorcinol compound 25 can be synthesized through various organic synthesis methods. One common method involves the acylation reaction of resorcinol. The precursor material is reacted with acetic acid and zinc dichloride as catalysts in the first step. In the second step, the product is reacted with chloroacetic acid using sodium hydroxide to convert the carboxyl group to an acid chloride by thionyl chloride (SOCl2). The acid chloride is then dissolved in dichloromethane and reacted with amino drugs to produce the new preparative compounds .

Industrial Production Methods: Industrial production of resorcinol typically involves the dialkylation of benzene with propylene to give 1,3-diisopropylbenzene. This is followed by oxidation and Hock rearrangement of the disubstituted arene to yield acetone and resorcinol .

Chemical Reactions Analysis

Types of Reactions: Resorcinol compound 25 undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Resorcinol compound 25 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Resorcinol compound 25 can be compared with other similar compounds, such as:

Uniqueness:

    Resorcinol: The hydroxyl groups at the 1,3-positions make resorcinol unique in its reactivity and applications.

Similar Compounds:

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-cyclohexyl-5-methylbenzene-1,3-diol

InChI

InChI=1S/C13H18O2/c1-9-7-11(14)8-12(15)13(9)10-5-3-2-4-6-10/h7-8,10,14-15H,2-6H2,1H3

InChI Key

NZLWYNBRWDATJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2CCCCC2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.